molecular formula C21H26N2O3 B5313710 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine CAS No. 423154-82-9

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine

Cat. No. B5313710
CAS RN: 423154-82-9
M. Wt: 354.4 g/mol
InChI Key: DPIIEVFKRDPCCJ-UHFFFAOYSA-N
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Description

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine, also known as MDBP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology.

Mechanism of Action

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine acts as a serotonin and dopamine receptor agonist, meaning that it binds to these receptors and activates them. This leads to an increase in the levels of serotonin and dopamine in the brain, which can have a range of effects on mood, appetite, sleep, movement, and reward.
Biochemical and Physiological Effects
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine has also been found to increase heart rate, blood pressure, and body temperature, which can have potentially dangerous effects.

Advantages and Limitations for Lab Experiments

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine has several advantages for use in lab experiments. It has a high affinity for serotonin and dopamine receptors, making it a useful tool for studying the effects of these neurotransmitters. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to the use of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine in lab experiments. Its effects on the body can be potentially dangerous, making it difficult to use in studies involving human subjects. Additionally, its high affinity for serotonin and dopamine receptors can make it difficult to isolate the effects of these neurotransmitters from the effects of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine.

Future Directions

There are several potential future directions for research involving 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine. One area of interest is in the development of new drugs that target serotonin and dopamine receptors, which could have potential applications in the treatment of mood disorders, addiction, and other conditions. Another potential direction is in the study of the effects of 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine on other neurotransmitter systems, which could provide insights into the complex interactions between different neurotransmitters in the brain.
Conclusion
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine is a synthetic compound that has been extensively studied for its potential use in scientific research, particularly in the field of pharmacology. It has a high affinity for serotonin and dopamine receptors, and has been found to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine has the potential to provide valuable insights into the workings of the brain and the development of new drugs.

Synthesis Methods

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of 1,3-benzodioxole, which is then reacted with 7-methoxy-1,3-benzodioxole to form 7-methoxy-1,3-benzodioxol-5-ylmethyl. This compound is then reacted with 4-(3-methylbenzyl)piperazine to form 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine.

Scientific Research Applications

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine has been studied for its potential use in scientific research, particularly in the field of pharmacology. It has been found to have a high affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep. 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3-methylbenzyl)piperazine has also been found to have an affinity for dopamine receptors, which are involved in regulating movement and reward.

properties

IUPAC Name

1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-4-3-5-17(10-16)13-22-6-8-23(9-7-22)14-18-11-19(24-2)21-20(12-18)25-15-26-21/h3-5,10-12H,6-9,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIIEVFKRDPCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC4=C(C(=C3)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136687
Record name 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

423154-82-9
Record name 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423154-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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